molecular formula C12H19N3O4 B6611183 tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate CAS No. 2763760-20-7

tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate

Cat. No. B6611183
CAS RN: 2763760-20-7
M. Wt: 269.30 g/mol
InChI Key: HSWIQTXEZWBNPL-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate, also known as TBMP, is an organic compound derived from the tert-butyl carbamate family of compounds. TBMP is a versatile compound which has been used in a variety of applications including organic synthesis, drug delivery, and as a catalyst in green chemistry. TBMP is a stable compound and has a high boiling point.

Mechanism of Action

Tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate acts as a catalyst in organic synthesis, allowing for the efficient formation of organic compounds from simpler starting materials. It also acts as a drug delivery agent, allowing for the transport of drugs into cells and tissues. Finally, tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate acts as a reagent in green chemistry, allowing for the efficient transformation of organic compounds into useful products.
Biochemical and Physiological Effects
tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate has been studied for its potential biochemical and physiological effects. Studies have shown that tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can result in increased levels of acetylcholine, which has been linked to improved cognitive function and memory. tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate has also been studied for its potential anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The main advantages of using tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate in laboratory experiments are its stability, high boiling point, and versatility. tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate is a stable compound and has a high boiling point, making it suitable for use in a variety of experiments. Additionally, tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate is a versatile compound which can be used in a variety of applications. The main limitation of using tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate in laboratory experiments is its cost. tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate is a relatively expensive compound and can be difficult to obtain in large quantities.

Future Directions

The potential applications of tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate are still being explored. One potential future direction is the use of tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate as a drug delivery agent. tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate could be used to deliver drugs to specific targets in the body, such as cancer cells, and could be used to increase the efficacy of certain drugs. Additionally, tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate could be used as a catalyst in green chemistry, allowing for the efficient transformation of organic compounds into useful products. Finally, tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate could be used in the production of pharmaceuticals and agrochemicals, allowing for the efficient production of these compounds.

Synthesis Methods

Tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate can be synthesized by a variety of methods. The most common method for synthesizing tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate is the reaction between tert-butyl carbamate and 1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl. This reaction is typically carried out in an inert atmosphere such as nitrogen or argon, at temperatures ranging from -78°C to +80°C. The reaction is usually complete within 4 hours and yields a product with a purity of over 95%.

Scientific Research Applications

Tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate has been extensively studied in the scientific research community due to its wide range of applications. It has been used as a catalyst in organic synthesis, as a drug delivery agent, and as a reagent in green chemistry. tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate has also been studied for its potential use in the production of pharmaceuticals and agrochemicals.

properties

IUPAC Name

tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)pyrazol-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(16)13-9-5-15(4)14-10(9)18-8-6-17-7-8/h5,8H,6-7H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWIQTXEZWBNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(N=C1OC2COC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate

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